molecular formula C17H24N2O2 B1343445 Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 676607-31-1

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No. B1343445
CAS RN: 676607-31-1
M. Wt: 288.4 g/mol
InChI Key: UIEGYIFDVIDYHB-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a chemical compound with the molecular formula C17H24N2O2 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular weight of Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is 288.39 . The InChI code is 1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 426.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no violations of Rule of 5 .

Scientific Research Applications

Drug Design

Spiroindole and spirooxindole scaffolds, which are related to the compound , are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Cancer Treatment

Molecules based on spiroindole and spirooxindole derivatives have shown significant potential in the treatment of cancer . Their unique structure allows them to interact effectively with cancer cells, providing a promising avenue for future cancer therapies .

Antimicrobial Applications

These compounds also have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Synthesis of Bioactive Organic Compounds

The synthesis of bioactive organic compounds such as spirooxindoles is an intense research area in organic synthesis . Spirooxindole derivatives have a distinctive place in organic and medicinal chemistry .

Fluorescence Sensor for Hg(II)

Certain spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives can be used as selective fluorescence chemosensors for the detection of Hg(II) . This application is particularly important in environmental monitoring and safety .

Green Chemistry

The development of green chemistry procedures has improved extensively . Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry .

Safety and Hazards

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGYIFDVIDYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635023
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676607-31-1
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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